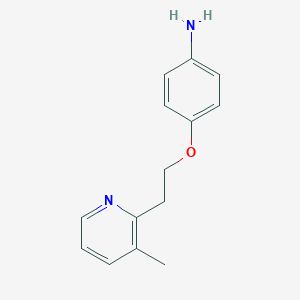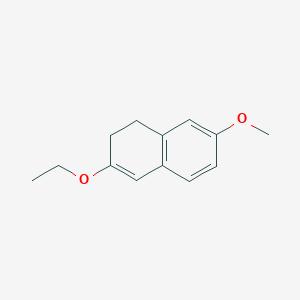
3-Ethoxy-7-methoxy-1,2-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-7-methoxy-1,2-dihydronaphthalene, also known as EM-DN, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. EM-DN belongs to the class of naphthalene derivatives and has been found to exhibit unique biochemical and physiological effects.
Applications De Recherche Scientifique
3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. It has also been shown to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene is not well understood. However, it is believed to act by modulating various signaling pathways in cells. 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant enzymes.
Effets Biochimiques Et Physiologiques
3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has been found to exhibit unique biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in cells. 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has also been found to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase, in cells. In addition, 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity. 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene is also stable and can be stored for long periods of time. However, there are some limitations to using 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene in lab experiments. The mechanism of action of 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene is not well understood, which makes it difficult to design experiments to study its effects. In addition, 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene is not readily available commercially, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene. One direction is to further study the mechanism of action of 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene. Understanding how 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene modulates signaling pathways in cells will provide insight into its potential applications in various fields. Another direction is to study the effects of 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene in vivo. Most studies on 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene have been conducted in vitro, and it is important to determine whether the effects observed in vitro translate to in vivo conditions. Finally, future research can focus on developing more efficient and cost-effective methods for synthesizing 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene.
Propriétés
Numéro CAS |
150613-13-1 |
|---|---|
Nom du produit |
3-Ethoxy-7-methoxy-1,2-dihydronaphthalene |
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
3-ethoxy-7-methoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H16O2/c1-3-15-13-7-5-10-8-12(14-2)6-4-11(10)9-13/h4,6,8-9H,3,5,7H2,1-2H3 |
Clé InChI |
VUFWFUDFBGKNPO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(CC1)C=C(C=C2)OC |
SMILES canonique |
CCOC1=CC2=C(CC1)C=C(C=C2)OC |
Synonymes |
Naphthalene, 3-ethoxy-1,2-dihydro-7-methoxy- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

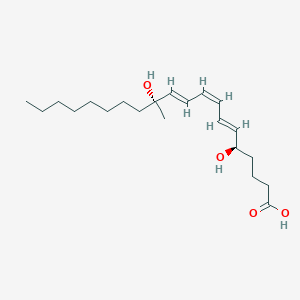
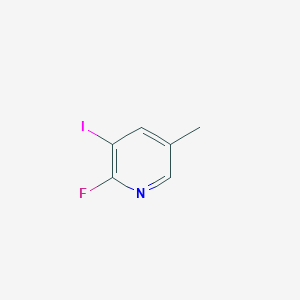
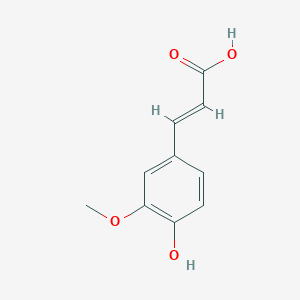
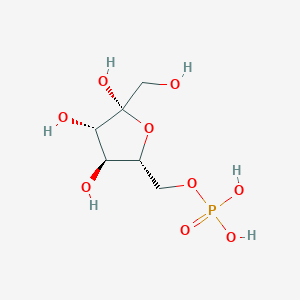
![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)
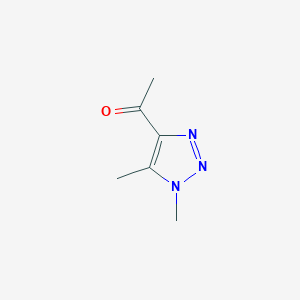
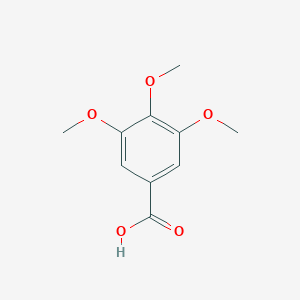
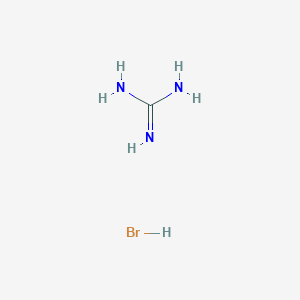
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
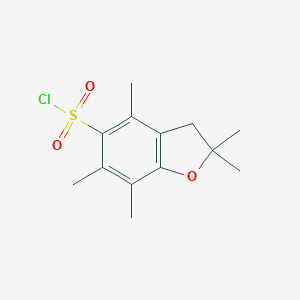
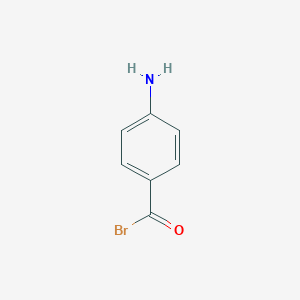
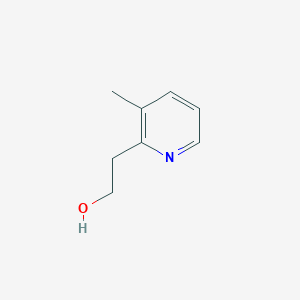
![[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125034.png)
